molecular formula C18H19NO3 B4960754 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide

Cat. No. B4960754
M. Wt: 297.3 g/mol
InChI Key: HFXYIGHFRVRPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide, also known as DICM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DICM is a small molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide may be able to alter gene expression patterns in cancer cells, leading to cell death. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and proliferation. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit certain enzymes and signaling pathways involved in inflammation.

Advantages and Limitations for Lab Experiments

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has several advantages for laboratory experiments, including its small molecular size and ease of synthesis. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide in laboratory experiments. For example, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be cytotoxic at high concentrations, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. One area of interest is the development of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another potential direction is the investigation of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide and to explore its potential applications in other areas of scientific research, such as inflammation and pain management.

Synthesis Methods

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 3,4-dihydro-1H-isochromene in the presence of a base catalyst. The resulting intermediate is then treated with an amine to form the final product, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been studied for its potential neuroprotective effects, with research suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been investigated for its potential anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-15-8-6-14(7-9-15)18(20)19-12-17-16-5-3-2-4-13(16)10-11-22-17/h2-9,17H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXYIGHFRVRPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide

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